Cas no 208332-13-2 (1-(3,4-diethoxyphenyl)ethan-1-ol)

1-(3,4-Diethoxyphenyl)ethan-1-ol is a substituted phenyl ethanol derivative characterized by the presence of ethoxy groups at the 3- and 4-positions of the aromatic ring. This compound is of interest in organic synthesis due to its functional groups, which enable further derivatization, such as oxidation to ketones or participation in coupling reactions. The ethoxy substituents enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions. Its chiral center also makes it a potential intermediate for asymmetric synthesis. The compound’s stability and solubility in common organic solvents facilitate its use in pharmaceutical and fine chemical applications. Proper handling and storage under inert conditions are recommended to maintain purity.
1-(3,4-diethoxyphenyl)ethan-1-ol structure
208332-13-2 structure
Product Name:1-(3,4-diethoxyphenyl)ethan-1-ol
CAS No:208332-13-2
MF:C12H18O3
MW:210.269524097443
MDL:MFCD12783737
CID:910635
PubChem ID:22486912
Update Time:2025-10-29

1-(3,4-diethoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-diethoxyphenyl)ethanol
    •  
    • 1-(3,4-diethoxyphenyl)ethan-1-ol
    • SCHEMBL6055134
    • AKOS009116251
    • (R)-1-(3,4-Diethoxyphenyl)ethan-1-ol
    • DTXSID60626104
    • BENZENEMETHANOL, 3,4-DIETHOXY-ALPHA-METHYL-
    • EN300-295783
    • Benzenemethanol, 3,4-diethoxy-alpha-methyl- (9CI)
    • 208332-13-2
    • (S)-1-(3,4-Diethoxyphenyl)ethan-1-ol
    • DB-285429
    • MDL: MFCD12783737
    • Inchi: 1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3
    • InChI Key: UJBOGVMFJDOUDP-UHFFFAOYSA-N
    • SMILES: O(CC)C1=C(C=CC(=C1)C(C)O)OCC

Computed Properties

  • Exact Mass: 210.125594432g/mol
  • Monoisotopic Mass: 210.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.7Ų

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Additional information on 1-(3,4-diethoxyphenyl)ethan-1-ol

Comprehensive Overview of 1-(3,4-Diethoxyphenyl)ethan-1-ol (CAS No. 208332-13-2): Properties, Applications, and Industry Insights

1-(3,4-Diethoxyphenyl)ethan-1-ol, identified by its CAS number 208332-13-2, is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries. This aromatic alcohol derivative features a diethoxy-substituted phenyl ring, which contributes to its unique physicochemical properties. Researchers and manufacturers are increasingly interested in this compound due to its potential as a chiral intermediate in asymmetric synthesis and its role in developing bioactive molecules.

The molecular structure of 1-(3,4-diethoxyphenyl)ethan-1-ol combines an ethanol moiety with a 1,2-disubstituted benzene ring, creating a versatile building block for various chemical transformations. Recent studies highlight its utility in green chemistry applications, particularly in solvent-free reactions and catalytic processes. The compound's ethoxyl groups enhance its solubility profile while maintaining thermal stability, making it suitable for high-temperature reactions in medicinal chemistry research.

Current market trends show growing demand for CAS 208332-13-2 in the development of specialty chemicals and flavor/fragrance precursors. Analytical techniques such as HPLC purification and NMR characterization are essential for quality control of this material. The compound's logP value and hydrogen bonding capacity make it particularly interesting for drug discovery programs targeting CNS-active compounds.

From a synthetic chemistry perspective, 1-(3,4-diethoxyphenyl)ethan-1-ol serves as a key intermediate for preparing heterocyclic compounds and functionalized aromatics. Its stereocenter allows for the creation of enantiomerically pure derivatives, which is crucial for pharmaceutical development. Recent patent literature reveals innovative applications in material science, particularly in the design of liquid crystal precursors and polymeric additives.

Quality specifications for CAS 208332-13-2 typically require ≥98% purity, with strict controls on residual solvents and heavy metal content. Advanced purification methods like preparative chromatography ensure the compound meets the stringent requirements of GMP manufacturing environments. Storage recommendations emphasize protection from oxidative degradation through inert atmosphere packaging and temperature-controlled conditions.

The ecological profile of 1-(3,4-diethoxyphenyl)ethan-1-ol has been evaluated through OECD-standard tests, showing favorable biodegradability characteristics compared to similar aromatic alcohols. This aspect aligns with the chemical industry's shift toward sustainable synthesis practices and green chemistry principles. Regulatory compliance data indicates the compound falls outside major hazard classification systems when handled according to standard laboratory protocols.

Recent technological advancements have improved the scale-up synthesis of 208332-13-2, with novel catalytic systems achieving higher atom economy and reduced environmental impact. Process chemistry innovations include continuous flow methods that enhance reaction selectivity while minimizing energy consumption. These developments address growing industry needs for cost-effective production of specialty intermediates.

Analytical challenges associated with 1-(3,4-diethoxyphenyl)ethan-1-ol often involve stereoisomer separation and impurity profiling. Modern UHPLC-MS techniques provide superior resolution for quality assessment, while chiral stationary phases enable precise determination of enantiomeric excess. These analytical capabilities support the compound's application in asymmetric synthesis and chiral technology development.

The global market for CAS 208332-13-2 reflects increasing demand from contract research organizations and academic institutions engaged in medicinal chemistry projects. Supply chain considerations emphasize reliable sourcing of high-purity starting materials and implementation of robust quality assurance protocols. Current research publications demonstrate the compound's utility in developing enzyme inhibitors and receptor modulators with improved pharmacokinetic properties.

Future prospects for 1-(3,4-diethoxyphenyl)ethan-1-ol include potential applications in agrochemical research and electronic materials. The compound's structural versatility allows for diverse functionalization strategies, positioning it as a valuable scaffold for molecular design across multiple disciplines. Ongoing studies explore its role in catalysis and as a precursor for advanced materials with tailored optical properties.

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